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Compound of Interest

Compound Name: 5-Bromo-2-methylquinoline

Cat. No.: B1281031 Get Quote

Introduction

5-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic

organic compound. Quinoline and its derivatives are foundational structures in a variety of

pharmacologically active compounds and are pivotal intermediates in organic synthesis. For

researchers, scientists, and professionals in drug development, a thorough understanding of

the spectroscopic characteristics of such molecules is essential for structure confirmation,

purity assessment, and the prediction of chemical behavior. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Bromo-2-methylquinoline, alongside detailed experimental

protocols for acquiring such data.

Compound Profile

IUPAC Name: 5-Bromo-2-methylquinoline

CAS Number: 54408-52-5[1]

Molecular Formula: C₁₀H₈BrN[1]

Molecular Weight: 222.08 g/mol [1]

Monoisotopic Mass: 220.98401 Da[2]
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Data Presentation
While experimental spectra for 5-Bromo-2-methylquinoline are not widely published in

publicly accessible databases, the following tables summarize the expected spectroscopic data

based on the analysis of structurally similar compounds and established principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-2-methylquinoline (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration
Provisional
Assignment

~ 2.7 - 2.8 Singlet (s) 3H -CH₃ (at C2)

~ 7.3 - 7.5 Doublet (d) 1H H3

~ 7.5 - 7.7 Triplet (t) 1H H7

~ 7.7 - 7.9 Doublet (d) 1H H6

~ 8.0 - 8.2 Doublet (d) 1H H8

~ 8.2 - 8.4 Doublet (d) 1H H4

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and

general substituent effects on the quinoline ring system. Actual coupling constants (J values)

would require experimental measurement.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-2-methylquinoline (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~ 25 -CH₃

~ 118 C5 (quaternary)

~ 122 - 138 Aromatic CH carbons

~ 145 - 160 Aromatic quaternary carbons

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic

carbons would be influenced by the positions of the bromine and methyl substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 5-Bromo-2-methylquinoline is expected to be complex in the fingerprint region (below

1500 cm⁻¹) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for 5-Bromo-2-methylquinoline

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100 - 3000 Medium C-H Stretch Aromatic C-H

3000 - 2850 Medium C-H Stretch Methyl (-CH₃)

1600 - 1585 Medium-Strong C=C Stretch (in-ring) Aromatic Ring

1500 - 1400 Medium-Strong
C=C / C=N Stretch

(in-ring)

Quinoline Ring

System

900 - 675 Strong
C-H Out-of-Plane

Bend
Aromatic C-H

~ 600 - 500 Medium-Strong C-Br Stretch Aryl Halide

Note: These values are based on characteristic infrared absorption frequencies for aromatic

and alkyl-substituted heterocyclic compounds.[4][5]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For 5-Bromo-2-methylquinoline, the presence of bromine, which has two

major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic

pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for 5-Bromo-2-methylquinoline

m/z Value Ion Notes

221 / 223 [M]⁺

Molecular ion peak, showing

the characteristic M / M+2

isotopic pattern for a

monobrominated compound.

206 / 208 [M-CH₃]⁺ Loss of the methyl group.

142 [M-Br]⁺ Loss of the bromine atom.

115 [C₉H₇]⁺
Further fragmentation of the

quinoline ring.

Note: The relative intensities of the fragment ions depend on the ionization energy and the

stability of the resulting ions.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 5-Bromo-2-
methylquinoline. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-methylquinoline in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5

mm NMR tube.

¹H NMR Acquisition:
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Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically -2 to 12 ppm.

Number of Scans: 16-32 scans are usually sufficient.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Spectral Width: Typically 0 to 220 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00

ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 5-Bromo-2-methylquinoline or a single drop if it is in a

liquid state onto the center of the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Instrument: FT-IR Spectrometer with an ATR accessory.

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Scan: Collect the spectrum of the sample.

Parameters:

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation (for GC-MS): Prepare a dilute solution of 5-Bromo-2-methylquinoline
(e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph coupled

to a Mass Spectrometer (GC-MS).

Ionization:

Method: Electron Ionization (EI) is a common and robust method for this type of molecule.

Energy: Typically 70 eV.

Mass Analysis:

Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40 to 350).
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Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 5-Bromo-2-methylquinoline using the complementary data from MS, IR, and

NMR spectroscopy.
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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1281031?utm_src=pdf-custom-synthesis
http://www.bio-fount.com/cn/goods2/184857_5.html
http://www.bio-fount.com/cn/goods2/184857_5.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylquinoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC2969322/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
http://www.irphouse.com/ijpa/IJPAv3n1__9.pdf
https://www.benchchem.com/product/b1281031#5-bromo-2-methylquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1281031#5-bromo-2-methylquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1281031#5-bromo-2-methylquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1281031#5-bromo-2-methylquinoline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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